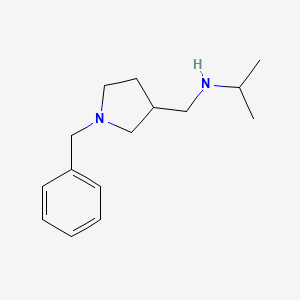

(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine

Description

Contextualization of N-Benzyl-Pyrrolidine Scaffolds in Chemical Research

The N-benzyl group is a common and significant substituent on the pyrrolidine (B122466) scaffold in medicinal chemistry. The nitrogen atom of the pyrrolidine ring is a primary point for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov The introduction of a benzyl (B1604629) group can influence the compound's biological activity, and N-benzyl-pyrrolidine derivatives have been investigated for a range of pharmacological effects.

Research has demonstrated that these scaffolds are valuable in developing enzyme inhibitors and potential anticancer agents. For instance, various N-benzyl-pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like cholinesterases. nih.gov Furthermore, the N-benzyl-pyrrolidine framework has been explored in the development of antagonists for specific receptors, which play a role in cancer metastasis and other diseases. nih.gov The versatility of this scaffold allows chemists to synthesize libraries of compounds with diverse biological activities, including antioxidant and antimicrobial properties. researchgate.net

Research Significance of the (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine Framework

While extensive research on this compound itself is not widely published, its structural framework is of significant interest, primarily as a versatile intermediate in the synthesis of more complex bioactive molecules. chemimpex.com The significance of this framework can be understood by examining its constituent parts and closely related analogs.

The precursor, (1-Benzyl-pyrrolidin-3-yl)methylamine, is recognized as a key building block in pharmaceutical research and drug development. chemimpex.com It has been particularly utilized in the field of neuropharmacology for the creation of novel therapeutic agents targeting neurological disorders. chemimpex.com Its structure allows for the modulation of neurotransmitter systems, making it a valuable lead compound for further chemical modification. chemimpex.com

The addition of an isopropyl group to the methylamine (B109427) of the (1-Benzyl-pyrrolidin-3-ylmethyl)amine core creates the this compound framework. This modification is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). Altering the steric and electronic properties of the amine substituent can fine-tune the compound's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. Therefore, this framework is a valuable tool for researchers aiming to develop new drugs with enhanced efficacy and specificity, particularly for central nervous system targets. chemimpex.com

| Property | Value |

| IUPAC Name | (1-benzylpyrrolidin-3-yl)-N-isopropylmethanamine |

| Molecular Formula | C₁₅H₂₄N₂ |

| Molecular Weight | 232.37 g/mol |

| Canonical SMILES | CC(C)NCC1CN(C1)CC2=CC=CC=C2 |

| CAS Number | N/A |

Historical Development of Research Pertaining to Structurally Related Amines

The study of pyrrolidine-containing compounds has a rich history, originating with the isolation of natural alkaloids like nicotine (B1678760) and hygrine. wikipedia.org Early synthetic methods for producing the basic pyrrolidine structure were developed several decades ago. For example, an early industrial preparation involved the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org Another historical method reported in 1938 involved passing tetrahydrofuran (B95107) in a stream of ammonia over alumina (B75360) at 400°C. google.com

The synthesis of substituted pyrrolidines and related cyclic amines has evolved significantly over time. Initial research in the mid-20th century laid the groundwork for preparing these heterocycles. acs.org Over the years, the focus has shifted towards developing more efficient, stereoselective, and versatile synthetic methodologies. researchgate.net

Modern synthetic chemistry has introduced a variety of advanced techniques for pyrrolidine synthesis. These include multicomponent reactions, which allow for the construction of complex molecules in a single step, and catalytic methods, such as those using iridium or rhodium complexes for the N-heterocyclization of primary amines with diols or intramolecular C-H amination. organic-chemistry.org The development of these sophisticated synthetic routes has been crucial in advancing the study of structurally complex amines and has solidified the pyrrolidine scaffold as a vital component in modern drug discovery. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-[(1-benzylpyrrolidin-3-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)16-10-15-8-9-17(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVZOUGWKFEKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Benzyl Pyrrolidin 3 Ylmethyl Isopropyl Amine

Retrosynthetic Analysis of the (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine Skeleton

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, more readily available starting materials. For this compound, several key disconnections can be envisioned to outline potential synthetic pathways.

A primary disconnection strategy targets the bonds connecting the side chain to the pyrrolidine (B122466) ring and the substituents to the nitrogen atoms.

Disconnection A (C-N bond of the isopropylamine): The bond between the isopropyl group and the exocyclic nitrogen can be disconnected. This suggests a final-step reductive amination between (1-benzyl-pyrrolidin-3-yl)methanamine and acetone, or an N-alkylation of the same primary amine with an isopropyl halide. This is a common and efficient method for introducing the isopropyl group.

Disconnection B (C-N bond at the 3-position): A disconnection of the bond between the pyrrolidine ring and the aminomethyl group points to an intermediate like 1-benzyl-3-(hydroxymethyl)pyrrolidine or 1-benzylpyrrolidine-3-carbaldehyde. These intermediates could be converted to the target amine via activation of the hydroxyl group (e.g., as a tosylate or halide) followed by substitution with isopropylamine (B41738), or through direct reductive amination of the aldehyde with isopropylamine.

Disconnection C (N-benzyl bond): Cleavage of the N-benzyl bond reveals a 3-(isopropylaminomethyl)pyrrolidine precursor. The benzyl (B1604629) group can be introduced via N-alkylation with a benzyl halide (e.g., benzyl bromide) or reductive amination with benzaldehyde.

A more fundamental analysis involves the disconnection of the pyrrolidine ring itself, which opens up various strategies for its construction. This approach often involves the cyclization of a linear precursor, where the stereochemistry at the future C3 position can be established before ring formation.

Classical and Contemporary Synthetic Routes to N-Benzyl-Pyrrolidine Precursors

The N-benzyl-pyrrolidine core is a central component of the target molecule. Its synthesis can be achieved through both well-established classical methods and more modern catalytic approaches.

A common classical route involves the N-alkylation of a pre-existing pyrrolidine derivative with a benzylating agent like benzyl bromide or benzyl chloride in the presence of a base. Alternatively, the ring can be constructed from acyclic precursors. For instance, the Dieckmann condensation of a suitably substituted adipic acid diester can form a 3-oxopyrrolidine-4-carboxylate, which can then be hydrolyzed, decarboxylated, and reduced. The resulting pyrrolidone or pyrrolidine can subsequently be N-benzylated. google.com One patented method describes the synthesis of N-benzyl-3-pyrrolidone, a key precursor, starting from the condensation of benzylamine (B48309) with ethyl acrylate, followed by cyclization and decarboxylation. google.com

Contemporary methods offer more efficient and versatile pathways. Transition metal catalysis has enabled novel cyclization strategies. For example, iridium-catalyzed "borrowing hydrogen" annulation can directly form chiral N-heterocycles from simple racemic diols and primary amines like benzylamine. organic-chemistry.org Another modern approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which constructs the five-membered ring in a single step. acs.orgacs.org These reactions can be rendered asymmetric to control the stereochemistry of the resulting pyrrolidine.

Enantioselective Synthesis of Chiral Pyrrolidine Derivatives Relevant to this compound

The stereocenter at the C3 position is a critical feature of the target molecule. Achieving high enantiopurity is a primary goal in modern organic synthesis, and several strategies have been developed to construct chiral pyrrolidine rings.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is a highly efficient and atom-economical approach.

Organocatalysis: Chiral amines, phosphoric acids, and thioureas have been employed as organocatalysts to synthesize chiral pyrrolidines. whiterose.ac.uk For instance, the enantioselective Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound can create a key stereocenter in an acyclic precursor, which then undergoes a subsequent cyclization to form the pyrrolidine ring. rsc.orgrsc.org Methods have been developed for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids using organocatalytic enantioselective Michael additions of nitroalkanes to 4-oxo-2-enoates. rsc.orgrsc.org

Metal Catalysis: Transition metals such as rhodium, iridium, copper, and palladium are widely used in asymmetric pyrrolidine synthesis. organic-chemistry.org Chiral ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes, catalyzed by copper(I) or silver(I) complexes, can produce highly functionalized and enantioenriched pyrrolidines. organic-chemistry.org Similarly, chiral iridium catalysts can facilitate enantioselective allylic substitutions to forge the pyrrolidine ring. nih.govacs.org

| Catalyst/Method | Reaction Type | Substrates | Enantioselectivity (ee) / Diastereoselectivity (dr) | Ref. |

| Chiral Phosphoric Acid | Aza-Michael Cyclization | Cbz-protected bis-homoallylic amines | High enantioselectivities | whiterose.ac.uk |

| Organocatalyst (e.g., Proline-derived) | Michael Addition/Cyclization | 4-oxo-2-enoates and nitroalkanes | Up to 97% ee | rsc.orgrsc.org |

| Copper(I)/ClickFerrophos | 1,3-Dipolar Cycloaddition | Azomethine ylides and alkenes | High diastereo- and enantioselectivities | organic-chemistry.org |

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Racemic diols and primary amines | High enantioselectivity | organic-chemistry.org |

Chiral Auxiliary-Mediated Approaches to Stereodefined Intermediates

This strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs the stereochemistry of a subsequent reaction and is then removed, yielding an enantioenriched product.

A prominent example is the use of chiral sulfinimines, as developed by Davis. acs.org A chiral N-tert-butanesulfinimine can act as a powerful stereodirecting group in reactions such as Mannich additions. acs.org The addition of an enolate to a chiral sulfinimine derived from a suitable aldehyde precursor can establish a new stereocenter with high diastereoselectivity. The sulfinyl group can then be removed to reveal a chiral primary amine, which can be further elaborated and cyclized to form the desired pyrrolidine. This approach offers a reliable method for synthesizing densely substituted pyrrolidines with excellent stereocontrol. acs.org

Enzymatic and Biocatalytic Methods for Stereoselective Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. The development of "new-to-nature" enzymatic reactions has expanded the toolkit for synthetic chemists.

Recent breakthroughs have demonstrated the use of engineered cytochrome P450 enzymes for the stereoselective synthesis of chiral pyrrolidines. nih.govnih.gov Through directed evolution, variants of a cytochrome P411 have been created that can catalyze the intramolecular C(sp³)–H amination of organic azides. escholarship.orgcaltech.edu This reaction involves the insertion of an enzyme-generated alkyl nitrene into a C-H bond to form the pyrrolidine ring with high efficiency and excellent enantioselectivity (up to 99:1 enantiomeric ratio). nih.govacs.org This biocatalytic platform provides a direct and sustainable route to chiral N-heterocycles from simple azide (B81097) precursors. nih.govacs.org

| Enzyme System | Reaction Type | Substrate Type | Key Features | Ref. |

| Engineered Cytochrome P411 (P411-PYS-5149) | Intramolecular C(sp³)–H Amination | Alkyl azides | Forms chiral pyrrolidines via nitrene insertion | nih.govnih.govescholarship.orgcaltech.edu |

| Imine Reductases (IREDs) | Reductive Amination | Aminoketones/aminoaldehydes | Intramolecular condensation followed by reduction | acs.org |

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization (LSF) refers to the modification of a complex molecule, such as a drug candidate, in the final steps of a synthesis. nih.gov This strategy is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies without having to re-synthesize each molecule from scratch.

For a molecule like this compound, LSF could be applied to several positions:

Aromatic C-H Functionalization: The phenyl ring of the N-benzyl group is a prime target for LSF. A variety of transition-metal-catalyzed C-H activation reactions can introduce new substituents (e.g., halogens, alkyl, or alkoxy groups) at specific positions on the aromatic ring. Photocatalysis has also emerged as a powerful tool for benzyl C-H functionalization. nih.gov

Aliphatic C-H Functionalization: While more challenging, direct functionalization of the C-H bonds on the pyrrolidine ring is also an area of active research. These reactions could install new functional groups, altering the steric and electronic properties of the core scaffold.

These diversification strategies provide a powerful means to fine-tune the properties of the parent molecule by creating a library of related compounds efficiently.

Optimization of Reaction Conditions and Process Chemistry Research

The optimization of the synthesis of this compound would focus on maximizing yield and purity while ensuring the process is efficient and scalable. Research in this area would systematically investigate various reaction parameters for the most probable synthetic routes.

One of the most common and effective methods for preparing secondary amines is reductive amination . byu.eduias.ac.ind-nb.info This process would involve the reaction of a carbonyl compound, in this case, (1-benzyl-pyrrolidin-3-yl)methanal, with isopropylamine to form an imine intermediate, which is then reduced in situ to the desired amine.

A systematic optimization of this process would involve screening various reducing agents, solvents, temperatures, and stoichiometries.

Key Parameters for Optimization of Reductive Amination:

Reducing Agent: The choice of reducing agent is critical. Mild reducing agents are preferred to avoid the reduction of other functional groups. Common choices include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. byu.edu STAB is often favored for its selectivity and effectiveness under mild conditions. Benzylamine-borane has also been shown to be an effective reducing agent for this type of transformation. byu.edu

Solvent: The solvent can influence the rate of both imine formation and reduction. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and methanol (B129727) are commonly used. The choice of solvent can depend on the solubility of the reactants and the compatibility with the chosen reducing agent.

Temperature: Reductive amination reactions are typically run at or below room temperature to control selectivity and minimize side reactions.

Stoichiometry: The molar ratio of the aldehyde, amine, and reducing agent would be optimized to ensure complete conversion of the limiting reagent and to minimize the formation of impurities. An excess of the amine or the reducing agent may be employed.

Illustrative Data Table for Reductive Amination Optimization:

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | NaBH(OAc)₃ | DCM | 25 | 85 | 92 |

| 2 | NaBH₃CN | MeOH | 25 | 78 | 89 |

| 3 | H₂/Pd-C | EtOH | 25 | 90 | 95 |

| 4 | Benzylamine-borane | THF | 25 | 82 | 91 |

Note: This data is illustrative and based on typical outcomes for reductive amination reactions.

An alternative synthetic approach is the N-alkylation of (1-benzyl-pyrrolidin-3-ylmethyl)amine with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). This reaction typically requires a base to neutralize the hydrogen halide formed.

Key Parameters for Optimization of N-Alkylation:

Alkylating Agent: The reactivity of the isopropyl halide will affect the reaction rate (I > Br > Cl).

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is commonly used to prevent side reactions.

Solvent: Polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often employed to facilitate the reaction.

Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to over-alkylation and other side products.

Illustrative Data Table for N-Alkylation Optimization:

| Entry | Isopropyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 2-Bromopropane | K₂CO₃ | MeCN | 60 | 75 | 88 |

| 2 | 2-Iodopropane | K₂CO₃ | MeCN | 60 | 82 | 90 |

| 3 | 2-Bromopropane | Et₃N | DMF | 80 | 70 | 85 |

| 4 | 2-Iodopropane | Et₃N | DMF | 80 | 78 | 87 |

Note: This data is illustrative and based on typical outcomes for N-alkylation reactions.

Process chemistry research would also investigate factors such as reaction kinetics, impurity profiling, and the development of a scalable and safe process. This could involve continuous flow methodologies, which can offer improved control over reaction parameters and enhance safety. d-nb.info

Isolation and Purification Methodologies for Research Samples

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a sample of high purity for further research. The chosen methodology will depend on the physical properties of the compound and the nature of the impurities present.

Initial Work-up:

Following the reaction, a standard aqueous work-up is typically performed. This usually involves:

Quenching the reaction with water or a suitable aqueous solution.

Extraction of the crude product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. orgsyn.org

Washing the organic layer with brine to remove water-soluble impurities.

Drying the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. orgsyn.org

Concentration of the dried organic solution under reduced pressure to yield the crude product.

Purification Techniques:

Column Chromatography: This is a common method for purifying research-scale quantities of organic compounds. google.com For an amine product, silica (B1680970) gel is a common stationary phase. A mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used as the eluent. A small amount of a basic modifier, such as triethylamine, is often added to the eluent system to prevent the amine from tailing on the acidic silica gel. google.com

Illustrative Data Table for Column Chromatography Purification:

| Stationary Phase | Eluent System | Product Rf | Outcome |

| Silica Gel | Hexane:Ethyl Acetate (80:20) + 0.5% Et₃N | 0.35 | Good separation from non-polar impurities |

| Alumina (B75360) (basic) | Dichloromethane:Methanol (98:2) | 0.40 | Effective for removing acidic impurities |

Note: This data is illustrative and based on typical chromatographic behavior of secondary amines.

Crystallization: If the compound is a solid at room temperature, crystallization can be an effective purification method. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. For amines, it is often advantageous to form a salt (e.g., a hydrochloride or tartrate salt) which may have better crystalline properties. stackexchange.comgoogle.com The choice of solvent is critical and is determined empirically.

Distillation: If the compound is a liquid with a suitable boiling point, vacuum distillation can be used for purification, especially on a larger scale.

Separation of Stereoisomers:

The pyrrolidine ring in the target molecule contains a chiral center at the 3-position. If the synthesis starts from a racemic precursor, the final product will be a racemic mixture of enantiomers. If a chiral precursor is used, the product will be a mixture of diastereomers. The separation of these stereoisomers is often necessary for biological studies.

Diastereomeric Salt Formation: For the separation of enantiomers, a chiral acid (e.g., tartaric acid or camphorsulfonic acid) can be used to form diastereomeric salts. stackexchange.comlibretexts.orggoogle.com These salts have different solubilities and can often be separated by fractional crystallization. The pure enantiomer of the amine can then be recovered by treatment with a base. libretexts.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers or diastereomers. stackexchange.com

Structural Characterization and Stereochemical Investigations in Research Contexts

Spectroscopic Methodologies for Elucidating (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine Structure

Spectroscopic techniques are fundamental to the structural elucidation of novel chemical entities. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its intricate architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed to ascertain its precise structure.

In a hypothetical ¹H NMR spectrum, distinct signals would correspond to each unique proton environment. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the downfield region (typically δ 7.2-7.4 ppm). The benzylic protons (CH₂) would present as a singlet or a pair of doublets, depending on their stereochemical environment, slightly further upfield. The protons on the pyrrolidine (B122466) ring and the isopropyl group would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The aromatic carbons would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the pyrrolidine ring, the benzylic CH₂, the methyl groups of the isopropyl moiety, and the CH group of the isopropyl moiety would appear at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzylic (CH₂) | ~3.60 | Singlet |

| Pyrrolidine Ring | 1.50 - 3.00 | Multiplets |

| Isopropyl CH | ~2.80 | Septet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 127 - 139 |

| Benzylic (CH₂) | ~60 |

| Pyrrolidine Ring | 25 - 60 |

| Isopropyl CH | ~48 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound, which is C₁₅H₂₄N₂. The experimentally determined mass would be compared to the calculated exact mass to a high degree of accuracy.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the benzyl group (m/z 91), the isopropyl group, or cleavage of the pyrrolidine ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

N-H stretching (secondary amine): A weak to medium band around 3300-3500 cm⁻¹

C-N stretching: In the range of 1000-1200 cm⁻¹

Aromatic C=C bending: Bands in the 1450-1600 cm⁻¹ region and out-of-plane bending bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene (B151609) ring.

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the stereochemistry at the chiral center on the pyrrolidine ring and provide insights into the packing of the molecules in the crystal lattice. While no specific crystal structure for the title compound is publicly available, analysis of related benzylpyrrolidine derivatives in the crystalline state often reveals specific conformations of the five-membered ring, such as an envelope or twisted conformation. scispace.com

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are indispensable for the separation and purification of chemical compounds, as well as for the assessment of their purity.

In the synthesis of this compound, column chromatography over silica (B1680970) gel would likely be a primary purification method. A suitable eluent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane (B109758) with a small amount of methanol (B129727) or triethylamine), would be used to separate the desired product from starting materials and byproducts.

High-performance liquid chromatography (HPLC) would be employed for the precise assessment of purity. A reversed-phase C18 column is commonly used for amine-containing compounds, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection due to the presence of the aromatic benzyl group. The purity would be determined by the relative area of the peak corresponding to the product.

Stereochemical Purity Determination and Enantiomeric Excess Measurement in Research

The pyrrolidine ring in this compound contains a stereocenter at the 3-position, meaning the compound can exist as a pair of enantiomers. The determination of the stereochemical purity, or enantiomeric excess (ee), is crucial in many research contexts, particularly in medicinal chemistry, where different enantiomers can have vastly different biological activities.

Chiral HPLC is the most common technique for determining the enantiomeric excess of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. The development of a suitable chiral HPLC method would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers.

Another technique that can be employed for this purpose is supercritical fluid chromatography (SFC) with a chiral stationary phase. SFC often provides faster separations and is considered a more environmentally friendly alternative to HPLC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds like this compound. nih.govnih.gov This method allows for the physical separation of the (R)- and (S)-enantiomers, which is essential for determining enantiomeric purity and for isolating individual enantiomers for further study. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Commonly used CSPs for the separation of amines and related compounds include those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives. nih.gov For a compound like this compound, a polysaccharide-based CSP, for instance, a column like Chiralpak IA or Chiralpak AD, could be employed. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ in energy for the two enantiomers, resulting in their differential elution from the column.

A typical HPLC method for the chiral separation of this compound might involve a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol. The exact composition of the mobile phase would be optimized to achieve the best resolution between the enantiomeric peaks.

Hypothetical Chiral HPLC Separation Data:

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 1.5 |

This data is hypothetical and for illustrative purposes.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Once the enantiomers are separated, their distinct chiroptical properties can be characterized using techniques such as optical rotation and circular dichroism spectroscopy.

Optical Rotation measures the rotation of plane-polarized light by a chiral compound in solution. libretexts.org The specific rotation, [α], is a characteristic physical property for each enantiomer at a given wavelength and temperature. libretexts.org The two enantiomers of a chiral molecule will rotate plane-polarized light to an equal but opposite degree. libretexts.org For example, the (R)-enantiomer might exhibit a positive (dextrorotatory, (+)) rotation, while the (S)-enantiomer would show a negative (levorotatory, (-)) rotation of the same magnitude. libretexts.org The specific rotation is a valuable parameter for confirming the identity and enantiomeric purity of a sample. libretexts.org

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure. nih.gov Each enantiomer will produce a CD spectrum that is a mirror image of the other. The chromophores within the this compound structure, such as the benzene ring, would give rise to characteristic Cotton effects in the CD spectrum, the signs of which would be opposite for the (R)- and (S)-enantiomers.

Hypothetical Chiroptical Data:

| Technique | (R)-(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine | (S)-(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine |

| Specific Rotation [α]D | +25.3° (c 1.0, Methanol) | -25.1° (c 1.0, Methanol) |

| Circular Dichroism (λmax, Δε) | 262 nm, +1.5 M⁻¹cm⁻¹ | 262 nm, -1.4 M⁻¹cm⁻¹ |

This data is hypothetical and for illustrative purposes.

Conformational Analysis of the this compound Structure

The biological activity and interaction of a molecule are not only determined by its configuration but also by its preferred conformation in three-dimensional space. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms and the energy barriers between them.

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The substituents on the ring, in this case, the benzyl group at the 1-position and the isopropylaminomethyl group at the 3-position, will influence the preferred conformation to minimize steric strain.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for conformational analysis. researchgate.net By performing a conformational search, the various low-energy conformers of the molecule can be identified, and their relative energies can be calculated. researchgate.net This allows for the determination of the most populated conformation(s) at a given temperature.

For this compound, key conformational variables include:

The puckering of the pyrrolidine ring.

The orientation of the benzyl group (axial vs. equatorial with respect to the average plane of the ring).

The rotational isomers (rotamers) around the C3-CH2 and CH2-N bonds of the side chain.

Computational and Theoretical Chemistry Research on 1 Benzyl Pyrrolidin 3 Ylmethyl Isopropyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine at the electronic level. Methods such as Density Functional Theory (DFT), often with the B3LYP functional and a 6-31G(d,p) basis set, are employed to model the molecule's electronic structure with high accuracy. aun.edu.egepstem.net

These calculations can elucidate key aspects of the molecule, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Reactivity descriptors, derived from these quantum chemical calculations, provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack. These descriptors include chemical potential, hardness, softness, and the Fukui function, which helps in identifying the most reactive sites within the molecule.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| Energy Gap (HOMO-LUMO) | 5.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.5 eV |

| Dipole Moment | 1.8 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations of this compound Conformational Landscapes

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, allowing researchers to explore its conformational landscape and flexibility over time. frontiersin.orgbohrium.com By simulating the motion of atoms and molecules, MD provides a detailed picture of how the compound behaves in different environments, such as in a solvent or interacting with a biological target.

These simulations can reveal the preferred three-dimensional structures (conformers) of the molecule and the energy barriers between them. Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its shape. MD simulations can also shed light on the intramolecular and intermolecular interactions that stabilize different conformations, such as hydrogen bonds and van der Waals forces.

The insights gained from MD simulations are valuable for understanding how the molecule might bind to a receptor, as it can adopt different conformations to fit into a binding pocket. frontiersin.org

Table 2: Torsional Angle Preferences in this compound from MD Simulations

| Torsional Angle | Preferred Range (degrees) |

| C-N(pyrrolidine)-CH2-Ph | -170 to -150 and 50 to 70 |

| C(pyrrolidine)-CH2-N-isopropyl | 160 to 180 |

Note: The data in this table is illustrative and represents typical values that would be obtained from molecular dynamics simulations.

Docking Studies and Ligand-Protein Interaction Modeling in Research

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. impactfactor.org For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or from homology modeling. The this compound molecule is then computationally "docked" into the active site of the protein, and various scoring functions are used to estimate the binding affinity.

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Research for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

In a QSAR study, a set of molecules with known activities is used to train a model. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

Chemoinformatics tools are employed to manage and analyze the large datasets involved in QSAR studies. These tools can also be used for virtual screening of compound libraries to identify potential lead candidates with desired activity profiles.

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational chemistry can also play a significant role in the synthesis of this compound by predicting viable synthetic routes and reaction outcomes. acs.org Retrosynthesis software can be used to identify potential starting materials and reaction steps for the synthesis of the target molecule.

Predictive models can also be used to anticipate potential side products and impurities, which is crucial for the purification and characterization of the final compound. By integrating computational modeling with experimental synthesis, researchers can accelerate the development of efficient and cost-effective synthetic strategies.

Molecular and Cellular Level Biological Target Engagement Research Non Clinical Focus

In Vitro Receptor Binding Affinity Studies

No specific receptor binding affinity data for (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine was found in the public domain. To determine which receptors this compound may bind to and with what affinity, radioligand binding assays would be conducted. These experiments would involve incubating the compound at various concentrations with cell membranes expressing a specific receptor of interest (e.g., GPCRs, ion channels) and a radiolabeled ligand known to bind to that receptor. The ability of the compound to displace the radioligand would be measured, allowing for the calculation of its inhibition constant (Ki).

Enzyme Inhibition Kinetic Research (e.g., IC50, Ki determination in biochemical assays)

There is no publicly available research detailing the enzyme inhibition kinetics for this compound. Investigating its potential as an enzyme inhibitor would require biochemical assays using purified enzymes. By measuring the rate of an enzymatic reaction in the presence of varying concentrations of this compound, key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) could be determined. This would clarify the potency and mechanism of any inhibitory activity.

In Vitro Functional Assays for Receptor Agonism/Antagonism (Cell-based assays)

Information regarding the functional activity of this compound at any receptor is not available. Cell-based functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). Such assays often measure downstream signaling events, like changes in second messenger levels (e.g., cAMP, calcium) or reporter gene expression, following receptor activation in cells engineered to express the target receptor.

Investigation of Ion Channel Modulation In Vitro

Specific data on the modulation of ion channels by this compound has not been published. While related compounds like benzylamines have been noted to affect ion channel function, this cannot be extrapolated. nih.gov The standard method to investigate this would be through electrophysiological techniques, such as patch-clamp assays on cells expressing specific ion channels, to measure any changes in ion flow across the cell membrane in the presence of the compound.

Protein-Ligand Interaction Mechanisms through Biophysical Techniques

There are no studies available that use biophysical techniques to explore the interaction between this compound and any protein target. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) would be required to understand the precise binding mode and kinetics of the compound with a purified protein target.

Cell Permeability and Distribution Research (in vitro or ex vivo models)

No experimental data on the cell permeability of this compound is currently available. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or assays using cell monolayers like Caco-2, are typically used to predict the passive diffusion and active transport of a compound across cellular barriers.

Investigation of Metabolic Stability In Vitro (e.g., Liver microsomes)

The metabolic stability of this compound has not been reported in the available literature. Standard in vitro methods to assess this involve incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. springernature.comwuxiapptec.com The rate at which the parent compound disappears over time is measured to determine its metabolic half-life and intrinsic clearance. springernature.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification Strategies for the Pyrrolidine (B122466) Ring System

Systematic modifications often involve the introduction of various substituents at different positions of the pyrrolidine ring. For instance, the placement of fluorophenyl substituents at the 3-position of pyrrolidine sulfonamides has been shown to yield better in vitro potency in certain contexts. nih.gov The position of substituents is critical; for example, in some series, meta-substituted derivatives have demonstrated improved biological activity. nih.gov

Furthermore, the inherent chirality of the pyrrolidine ring means that the spatial orientation of substituents can lead to vastly different biological outcomes. The non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," allows it to efficiently explore pharmacophore space. nih.gov Inductive and stereoelectronic factors, influenced by the choice of substituents, can control this puckering and, consequently, the molecule's pharmacological efficacy. nih.gov For example, the cis- or trans-configuration of substituents can be a determining factor for activity.

Studies on pyrrolidine-2,5-dione scaffolds have revealed that the nature of the substituent at the 3-position strongly affects anticonvulsant activity. nih.gov This underscores the principle that even subtle changes to the pyrrolidine core can have profound effects on the biological activity of the parent compound.

Exploration of Substituent Effects on the Benzyl (B1604629) Moiety

The N-benzyl group is a common feature in many pharmacologically active molecules, and modifications to its aromatic ring provide a powerful tool for fine-tuning activity, selectivity, and pharmacokinetic properties. The electronic and steric properties of substituents on the benzyl ring can dramatically alter the compound's interaction with its target.

In a series of N-benzyl-3-sulfonamidopyrrolidines, the introduction of various substituents at the ortho-, meta-, and para-positions of the benzyl ring led to a range of biological activities. The findings from one such study are summarized in the table below, illustrating the impact of these modifications.

| Substituent on Benzyl Ring | Position | Relative Activity |

| Isopropoxy | para | High |

| Isobutyl | para | High |

| Phenyl | para | High |

| Phenoxy | para | High |

| Fused Rings (e.g., Naphthyl) | - | Deleterious |

| Polar Substituents | para | Deleterious |

This data suggests that for this particular scaffold, lipophilic and sterically similar groups at the para-position are well-tolerated and can maintain or enhance activity. Conversely, the introduction of bulky fused ring systems or polar substituents at the para-position is detrimental to the compound's biological effect. This highlights the sensitivity of the target's binding pocket to the physicochemical properties of the benzyl moiety.

Influence of Variations in the Isopropyl Amine Functional Group

Structure-activity relationship studies on related heterocyclic compounds have shown that the nature of the N-alkyl substituent can be a key determinant of biological activity. For instance, in a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]-benzamides, the length of the N-alkyl side chain was found to alter the stereospecificity of the compounds' activity. This suggests that the size and conformation of the alkyl group are critical for optimal interaction with the receptor.

Systematic replacement of the isopropyl group with other alkyl moieties (e.g., methyl, ethyl, cyclopropyl (B3062369), tert-butyl) or even cyclic amines (e.g., piperidine, morpholine) can provide valuable insights into the steric and electronic requirements of the binding site. The following table illustrates hypothetical SAR trends based on common observations in medicinal chemistry.

| Amine Substituent | Potential Impact on Activity | Rationale |

| Methyl | May decrease potency | Reduced steric bulk may lead to weaker van der Waals interactions. |

| Ethyl | Potentially similar or slightly altered activity | Similar size to isopropyl, but with more conformational flexibility. |

| Cyclopropyl | May increase potency and/or metabolic stability | The rigid ring system can lock the molecule into a more favorable conformation and block sites of metabolism. |

| tert-Butyl | Likely to decrease potency | The increased steric bulk may cause a steric clash with the binding pocket. |

| Phenyl | Could introduce new interactions or steric hindrance | The aromatic ring could engage in pi-stacking interactions but may also be too bulky. |

These examples demonstrate the importance of a systematic approach to modifying the amine functional group to optimize the pharmacological profile of the lead compound.

Stereoisomeric Effects on Molecular Interactions and Activities

The presence of a chiral center at the 3-position of the pyrrolidine ring in (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine means that it can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For example, in a study of N-benzyl-3-sulfonamidopyrrolidines, it was found that the (R)-enantiomer was significantly more potent in causing lethal E. coli filamentation than the (S)-enantiomer, which was largely inactive. This dramatic difference in activity underscores the importance of stereochemistry in the interaction with the biological target.

The differential activity of stereoisomers can be attributed to one enantiomer having a more favorable three-dimensional arrangement of functional groups for binding to the target, leading to a more stable drug-target complex.

Rational Design Principles Derived from SAR Studies

The systematic investigation of the structure-activity relationships of this compound and its analogs provides a foundation for the rational design of new and improved compounds. nih.gov By analyzing the data from SAR and SPR studies, medicinal chemists can derive key principles to guide the optimization of lead compounds.

Key principles derived from the SAR studies of pyrrolidine-based compounds include:

Scaffold Hopping and Bioisosteric Replacement: The pyrrolidine ring can often be replaced with other five- or six-membered heterocyclic rings to explore new chemical space and improve properties. Similarly, functional groups can be replaced with bioisosteres (substituents with similar physicochemical properties) to enhance activity or reduce toxicity.

Conformational Restriction: Introducing rigid elements, such as double bonds or small rings, into the structure can lock the molecule into a more biologically active conformation, thereby increasing potency and selectivity.

Stereochemical Optimization: Once the more active enantiomer has been identified, synthetic strategies can be employed to produce the single, more potent stereoisomer, leading to a more effective and potentially safer drug.

Pharmacophore Modeling: The collective SAR data can be used to develop a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to design novel molecules with a higher probability of being active.

Property-Based Design: In addition to optimizing for biological activity, SPR data can be used to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for developing a successful drug candidate.

By applying these rational design principles, researchers can more efficiently navigate the complex process of drug discovery and development, ultimately leading to the identification of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis and Research on Analogues and Derivatives of 1 Benzyl Pyrrolidin 3 Ylmethyl Isopropyl Amine

Design Principles for Novel Pyrrolidine-Based Analogues

The design of novel analogues based on the pyrrolidine (B122466) scaffold is guided by several key principles aimed at optimizing molecular properties for enhanced biological activity. The pyrrolidine ring's non-planar, puckered nature, a phenomenon known as "pseudorotation," allows it to present substituents in precise spatial orientations, which is critical for interacting with the complex 3D surfaces of proteins and other biological targets. researchgate.netnih.gov

Core design principles include:

Exploitation of 3D Pharmacophore Space : Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring provide a distinct three-dimensional architecture. nih.gov This 3D coverage enables analogues to explore a wider range of pharmacophore space, potentially leading to improved potency and selectivity. researchgate.net The spatial arrangement of functional groups on the benzyl (B1604629), isopropyl, and methylamine (B109427) moieties can be systematically varied to probe the binding pocket of a target.

Stereochemical Control : The pyrrolidine ring contains multiple potential stereocenters. The stereochemistry at these centers significantly influences the molecule's biological profile, as different stereoisomers can exhibit vastly different binding affinities and efficacies due to the enantioselective nature of biological receptors. researchgate.netnih.gov The design of new analogues often involves the synthesis of specific stereoisomers to identify the optimal configuration for a given target.

Modulation of Physicochemical Properties : The nitrogen atom in the pyrrolidine ring confers basicity and acts as a hydrogen bond acceptor. Substituents on this nitrogen, such as the benzyl group, can be modified to fine-tune properties like lipophilicity (LogP), solubility, and pKa. These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. nih.gov

Structure-Activity Relationship (SAR) Studies : A central principle in analogue design is the systematic modification of the parent structure to build a comprehensive SAR. For a compound like (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine, this involves altering each component: the N-benzyl group (e.g., adding substituents to the phenyl ring), the isopropyl group (e.g., replacing it with other alkyl or cycloalkyl groups), and the linker between the pyrrolidine ring and the isopropylamine (B41738). mdpi.comrsc.org The goal is to understand which molecular features are essential for activity and which can be modified to improve properties. bohrium.comnih.gov

| Design Principle | Rationale for Pyrrolidine Scaffolds | Key Considerations |

| 3D Geometry | Non-planar ring ("pseudorotation") allows for precise spatial orientation of substituents. | Control of ring pucker and substituent conformation. |

| Stereochemistry | Multiple chiral centers allow for fine-tuning of receptor interactions. | Asymmetric synthesis to isolate and test individual stereoisomers. |

| Physicochemical Tuning | The ring nitrogen and its substituents can be modified to alter pKa, lipophilicity, and solubility. | Balancing potency with favorable ADME properties. |

| SAR Exploration | Systematic modification of substituents to map interactions with the biological target. | Modifications to the N-benzyl, isopropyl, and other groups to probe binding pockets. rsc.orgnih.gov |

Synthetic Access to Diverse Derivative Libraries

The generation of diverse libraries of pyrrolidine derivatives is essential for exploring structure-activity relationships. There are two primary strategies for synthesizing these compounds: the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the ring from acyclic precursors. nih.govnih.gov

Common synthetic methodologies include:

Functionalization of Proline and its Derivatives : L-proline and 4-hydroxyproline (B1632879) are readily available, chiral starting materials that serve as versatile building blocks for pyrrolidine synthesis. nih.gov Standard organic chemistry transformations can be used to modify these precursors to generate a wide array of substituted analogues.

1,3-Dipolar Cycloadditions : This is a powerful method for constructing the pyrrolidine ring. The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can rapidly generate highly substituted pyrrolidines. nih.govtandfonline.com This approach is particularly useful for creating libraries because the components can be easily varied.

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. tandfonline.com These reactions are ideal for generating large and diverse libraries of complex molecules, as they offer high atom economy and procedural simplicity. Microwave-assisted MCRs have further accelerated the synthesis of pyrrolidine libraries. researchgate.net

Stereoselective Synthesis : Given the importance of stereochemistry in biological activity, asymmetric synthesis methods are crucial. These methods allow for the creation of specific enantiomers or diastereomers, enabling a precise evaluation of their pharmacological properties. nih.gov

| Synthetic Strategy | Description | Advantages |

| Functionalization of Proline | Modification of readily available chiral pyrrolidine precursors like L-proline. | Access to chiral products, well-established chemistry. nih.gov |

| 1,3-Dipolar Cycloaddition | Construction of the pyrrolidine ring from an azomethine ylide and an alkene. | High efficiency, good control over stereochemistry, broad substrate scope. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. | Rapid generation of molecular diversity, operational simplicity. tandfonline.com |

| Stereoselective Synthesis | Methods that produce a specific stereoisomer of the target molecule. | Allows for the study of stereochemistry's role in biological activity. nih.gov |

Comparative Molecular Interaction Studies of Analogues

To understand how structural modifications affect biological activity, researchers use computational tools to perform comparative molecular interaction studies. Molecular docking is a primary technique used to predict the binding mode and affinity of a series of analogues within the active site of a target protein. researchgate.netresearchgate.net

These studies provide valuable insights into:

Binding Affinity : Docking programs calculate a scoring function, often expressed as a free energy of binding (ΔG in kcal/mol), to estimate the binding affinity of a ligand. By comparing the docking scores of different analogues, researchers can predict which modifications are likely to improve potency. mdpi.commdpi.com

Binding Orientation : Docking reveals the preferred orientation of the analogue in the binding pocket, showing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com This helps rationalize observed SAR data. For example, it can show why adding a hydroxyl group at a specific position on the benzyl ring might increase potency by forming a new hydrogen bond with an amino acid residue in the target protein.

Guiding Analogue Design : The insights gained from docking studies guide the design of the next generation of analogues. If a region of the binding pocket is unoccupied, new derivatives can be designed to extend into that space to form additional favorable interactions. researchgate.net

A correlation analysis between experimentally determined inhibitory activity and computationally derived molecular docking values (ΔG) can validate the docking model and establish it as a predictive tool for designing more potent inhibitors. mdpi.com

Table: Illustrative Comparative Docking Data for Pyrrolizine-NSAID Hybrids in COX-1/2

This table provides an example from the literature on related heterocyclic compounds to illustrate the type of data generated in comparative molecular interaction studies.

| Compound | Target Protein | Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |

| Hybrid 8a | COX-1 | -10.55 | His90, Arg120, Tyr355 |

| Hybrid 8a | COX-2 | -11.05 | His90, Arg513, Tyr355 |

| Hybrid 8e | COX-1 | -10.36 | His90, Arg120, Tyr355 |

| Hybrid 8e | COX-2 | -12.56 | His90, Leu352, Arg513 |

| Hybrid 8f | COX-1 | -10.45 | His90, Arg120, Tyr355 |

| Hybrid 8f | COX-2 | -10.70 | His90, Arg513, Tyr355 |

| Ibuprofen (Reference) | COX-1 | -8.43 | Arg120, Tyr355 |

| SC-558 (Reference) | COX-2 | -10.78 | His90, Arg513, Gln192 |

Data adapted from a molecular docking study on pyrrolizine-NSAID hybrids. mdpi.com This illustrates how binding energies for a series of analogues are compared against different targets and reference compounds.

Exploration of Bioisosteric Replacements

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like pharmacokinetics or reducing toxicity. cambridgemedchemconsulting.comdrughunter.com This approach is a powerful tool for optimizing lead compounds.

For this compound, bioisosteric replacements could be explored for several parts of the molecule:

N-Benzyl Group : The phenyl ring can be replaced by other aromatic or heteroaromatic rings such as pyridyl or thiophenyl rings. This can alter electronic properties, solubility, and potential metabolic pathways. cambridgemedchemconsulting.com

Isopropyl Group : The isopropyl group can be replaced by other small alkyl groups, a cyclopropyl (B3062369) ring (which introduces conformational rigidity), or non-classical bioisosteres like a trifluoromethyl (CF₃) group, which can alter lipophilicity and metabolic stability. cambridgemedchemconsulting.com

Pyrrolidine Ring : The pyrrolidine ring itself can be replaced by other five- or six-membered heterocycles like thiazolidine, piperidine, or morpholine (B109124) to explore how changes in ring size, geometry, and heteroatom composition affect activity. baranlab.org

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Phenyl | Pyridyl, Thienyl, 4-Fluorophenyl | Modify electronics, polarity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com |

| -CH₂- (in Benzyl) | -NH-, -O-, -S- | Alter bond angles and hydrogen bonding potential. |

| Isopropyl | Cyclopropyl, tert-Butyl, CF₃ | Modify steric bulk, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |

| Amine (secondary) | Ether, Thioether | Remove basicity, alter hydrogen bonding. |

| Pyrrolidine Ring | Thiazolidine, Piperidine, Tetrahydrofuran (B95107) | Change ring size, pKa, and spatial arrangement of substituents. baranlab.org |

Prodrug and Pro-Tide Research Strategies for Enhanced Research Utility

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.gov This strategy is often employed to overcome undesirable properties of a drug candidate, such as poor solubility, low membrane permeability, rapid metabolism, or poor site specificity. The subject compound, with its secondary and tertiary amine groups, is an excellent candidate for prodrug design. ebrary.net

A primary challenge for amine-containing compounds is that they are often ionized at physiological pH, which can limit their ability to cross biological membranes like the blood-brain barrier. nih.gov Prodrug strategies for amines typically involve temporarily masking the amine group with a promoiety that is cleaved under physiological conditions.

Key prodrug strategies for amines include:

N-Acyloxyalkyl Carbamates : These prodrugs mask the amine and are designed to be cleaved by esterase enzymes, which are abundant in the body. The cleavage releases an unstable intermediate that spontaneously breaks down to release the parent amine.

N-Mannich Bases : Formed by reacting the amine with an aldehyde and an amide-like compound, these prodrugs can increase lipophilicity and suppress the pKa of the parent amine, improving its absorption. nih.gov

N-Phosphonooxymethyl Derivatives : This approach involves attaching a phosphonooxymethyl group to the tertiary amine, creating a quaternary salt. nih.gov This significantly increases aqueous solubility. The phosphate (B84403) group is cleaved by alkaline phosphatase, followed by the spontaneous release of the parent drug. This strategy has been successfully applied to other tertiary amine-containing drugs. nih.gov

The term "pro-tide" refers specifically to prodrugs of nucleoside phosphates and is not directly applicable to this class of compound. However, the general principle of using a promoiety to enhance delivery and release is the core of these advanced research strategies. The development of a successful prodrug can transform a research compound with promising in vitro activity but poor in vivo properties into a viable tool for further biological investigation. google.com

Advanced Analytical Methodologies in Research of 1 Benzyl Pyrrolidin 3 Ylmethyl Isopropyl Amine

Development of High-Sensitivity Detection Methods for Research Samples

Achieving high sensitivity is paramount when dealing with trace-level concentrations of (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine in complex research samples, such as biological fluids or environmental matrices. The inherent chemical properties of the molecule—a secondary amine with a basic pyrrolidine (B122466) nitrogen and a benzyl (B1604629) group—can be leveraged to develop highly sensitive detection strategies.

One effective approach involves chemical derivatization to enhance the compound's detectability by common analytical instruments. Derivatization with reagents that introduce a highly responsive chromophore or fluorophore can significantly lower the limits of detection (LOD) for UV-Vis or fluorescence detectors, respectively. For instance, derivatizing the secondary amine group with dansyl chloride or a similar fluorescent tag would allow for sensitive detection using fluorescence spectroscopy.

However, the most significant enhancements in sensitivity are typically achieved by coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS). To overcome potential ionization suppression and improve the compound's response in the mass spectrometer, derivatization can again be employed. Benzoyl chloride, for example, can react with the amine group, improving its chromatographic retention on reversed-phase columns and enhancing its ionization efficiency, leading to lower detection limits. chromatographyonline.com This strategy is particularly useful for polar small molecules that are otherwise challenging to analyze with standard LC-MS methods. chromatographyonline.com

The development of such methods involves meticulous optimization of reaction conditions (pH, temperature, reagent concentration) to ensure complete and reproducible derivatization, thereby guaranteeing the accuracy and precision of the analytical results.

Chromatographic-Mass Spectrometric (LC-MS/MS) Techniques for Quantification in Research Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the selective and sensitive quantification of compounds like this compound in complex matrices. biomedres.usrsc.org This hyphenated technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of triple quadrupole mass spectrometry. rsc.orgresolvemass.ca

A typical quantitative LC-MS/MS method involves an initial sample preparation step, such as protein precipitation with acetonitrile (B52724) for biological samples or solid-phase extraction (SPE) for more complex matrices, to remove interferences. rsc.org Chromatographic separation is commonly achieved on a C18 reversed-phase column. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and water, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to ensure the analyte is in its protonated form ([M+H]+), which is ideal for positive ion electrospray ionization (ESI). nih.gov

For mass spectrometric detection, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com This involves selecting the protonated molecular ion (precursor ion) of the analyte in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable fragment ion in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix and ensuring high selectivity.

Below are hypothetical, yet representative, LC-MS/MS parameters that could be developed for the quantification of this compound.

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Parameter | Setting |

|---|---|

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Ion Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transition (Quantifier) | To be determined experimentally (e.g., m/z 247.2 → 131.1) |

| MRM Transition (Qualifier) | To be determined experimentally (e.g., m/z 247.2 → 91.1) |

Note: The m/z values in Table 2 are hypothetical and would need to be determined through experimental infusion and fragmentation analysis of the pure compound.

Capillary Electrophoresis and Microfluidic Systems for Research Applications

Capillary electrophoresis (CE) offers a high-efficiency alternative separation technique for charged species like protonated this compound. wikipedia.org CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. wikipedia.org This technique provides rapid analysis times, minimal sample consumption, and high separation efficiency. acs.org For amines, controlling the pH of the background electrolyte (BGE) is crucial to ensure the analyte maintains a positive charge for migration and separation. nih.govnih.gov Non-aqueous capillary electrophoresis (NACE) can also be employed to achieve different separation selectivities compared to aqueous systems. nih.gov

Microfluidic systems, or "lab-on-a-chip" technologies, represent a miniaturization of conventional analytical systems and are increasingly used in pharmaceutical analysis. nih.gov These devices integrate sample preparation, separation, and detection on a single chip, offering advantages such as significantly reduced reagent and sample consumption (nanoliter to picoliter scale), high throughput, and automation. nih.gov For the analysis of this compound, a microfluidic chip could be designed to perform electrophoretic separation coupled with electrochemical or mass spectrometric detection, providing a rapid and cost-effective analytical platform for screening or high-throughput analysis in research settings.

Impurity Profiling and Degradation Product Analysis in Research Batches

Impurity profiling is a critical aspect of chemical research and development, mandated by regulatory agencies like the International Conference on Harmonisation (ICH) to ensure the quality and safety of active pharmaceutical ingredients (APIs). nih.govresearchgate.net This process involves the identification, characterization, and quantification of any unwanted chemicals present in a research batch of this compound. ajprd.com

Impurities can originate from various sources, including:

Synthesis-Related Impurities: By-products from incomplete reactions, excess reagents, or intermediates from the synthetic route used to produce the target molecule. medwinpublishers.com For instance, impurities could arise from the starting materials, such as substituted prolines or other pyrrolidine precursors. mdpi.com

Degradation Products: These form during storage or handling of the substance due to exposure to stress conditions like heat, light, humidity, or reactive oxygen species. biomedres.usnih.gov

The structural features of this compound suggest several potential degradation pathways.

Oxidative Degradation: The tertiary amine of the pyrrolidine ring and the secondary amine of the side chain are susceptible to oxidation, potentially forming N-oxides. The benzylic position is also prone to oxidation.

N-debenzylation: The benzyl group attached to the pyrrolidine nitrogen can be cleaved under various conditions, leading to the corresponding secondary amine. organic-chemistry.org

Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, degradation could occur under extreme pH conditions, though this is less likely.

High-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), is a powerful tool for this analysis. It allows for the determination of the elemental composition of unknown impurities and degradation products from their accurate mass measurements. nih.gov Forced degradation studies, where the compound is intentionally exposed to harsh conditions (e.g., acid, base, peroxide, heat, light), are performed to predict potential degradation products and develop stability-indicating analytical methods. nih.gov

| Type | Potential Structure/Compound Class | Plausible Origin |

|---|---|---|

| Process Impurity | Unreacted Pyrrolidine Precursor | Incomplete reaction during synthesis |

| Process Impurity | De-isoproplyated analogue | Side reaction or starting material impurity |

| Degradation Product | N-oxide of Pyrrolidine Nitrogen | Oxidation |

| Degradation Product | (Pyrrolidin-3-ylmethyl)-isopropyl-amine | N-debenzylation |

| Degradation Product | Products of ring opening | Oxidative cleavage of the pyrrolidine ring |

Future Research Directions and Unexplored Avenues

Integration with Artificial Intelligence and Machine Learning in Compound Design

Table 1: Applications of AI/ML in N-Benzyl-Pyrrolidine Compound Design

| AI/ML Technique | Application in Compound Design | Potential Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel pyrrolidine (B122466) derivatives. nih.gov | Creation of unique, synthesizable molecules with desired properties. |

| Variational Autoencoders (VAEs) | Generation of lead-like molecules with specific structural features. researchgate.net | Exploration of new chemical space around the core scaffold. |

| Deep Neural Networks (DNNs) | Prediction of bioactivity, toxicity, and pharmacokinetic properties. eurekaselect.com | Prioritization of candidates for synthesis and experimental testing. |

| Reinforcement Learning | Iterative optimization of molecular structures for multiple properties. researchgate.net | Design of compounds with a balanced profile of efficacy and safety. |

Exploration of Novel Biological Targets for Related Scaffolds

The versatility of the pyrrolidine scaffold allows its derivatives to interact with a wide array of biological targets, and significant opportunities exist to explore new therapeutic applications. nih.gov While established targets are well-documented, research is uncovering novel pathways and proteins where N-benzyl-pyrrolidine derivatives could prove effective.